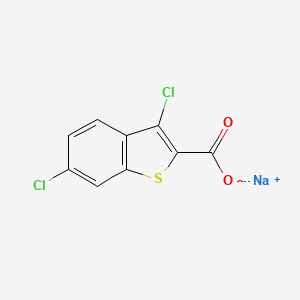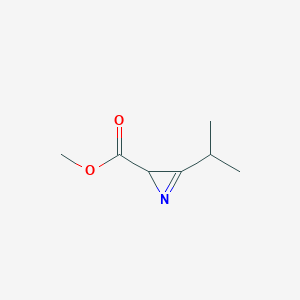![molecular formula C18H14N2O5 B2451665 N-(2-metil-1,3-dioxoisoindolin-5-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-carboxamida CAS No. 477555-24-1](/img/structure/B2451665.png)
N-(2-metil-1,3-dioxoisoindolin-5-il)-2,3-dihidrobenzo[b][1,4]dioxina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound with a unique structure that includes both isoindoline and benzodioxine moieties
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to have potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It has been suggested that it may act as a gspt1 degrader . GSPT1 is a protein involved in the termination of protein synthesis in eukaryotes. By degrading this protein, CCG-276743 could potentially disrupt protein synthesis .
Biochemical Pathways
Given its potential role as a gspt1 degrader, it may impact the protein synthesis pathway .
Result of Action
It has been suggested that it may disrupt protein synthesis by degrading the gspt1 protein .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide are largely determined by its unique molecular structure . This compound exhibits a rich reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic compounds
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Isoindoline Derivative: The initial step involves the synthesis of the isoindoline derivative through a cyclization reaction of a suitable precursor.
Introduction of Benzodioxine Moiety: The benzodioxine ring is introduced via a condensation reaction with an appropriate dihydroxybenzene derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide
- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide
Uniqueness
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of isoindoline and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)12-4-3-11(9-13(12)18(20)23)19-16(21)10-2-5-14-15(8-10)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQWFHPEYRDBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 7-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2451588.png)

![3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)


![2-[(Tributylstannyl)methoxy]ethanol](/img/structure/B2451597.png)

![2-[2-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B2451599.png)


![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)
